molecular formula C17H19NO2S B4764722 2-[(2-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(2-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4764722
M. Wt: 301.4 g/mol
InChI Key: RAZVTPZIZXYWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is a compound that has been widely studied for its potential therapeutic applications. It is a type of tetrahydroisoquinoline derivative that has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[(2-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and apoptosis. It has also been found to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(2-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline in lab experiments is its potential therapeutic applications. It is a compound that has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, which make it a promising candidate for the treatment of various diseases. One limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 2-[(2-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline. One direction is to further investigate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to study its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, the development of new synthetic methods for this compound may lead to the discovery of new derivatives with improved therapeutic properties.
Conclusion
This compound is a compound that has been widely studied for its potential therapeutic applications. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties, and has been studied for its potential use in the treatment of various diseases. While its mechanism of action is not fully understood, further research in this area may lead to the discovery of new therapeutic applications for this compound.

Scientific Research Applications

2-[(2-methylbenzyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline has been studied for its potential therapeutic applications in a variety of areas. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

2-[(2-methylphenyl)methylsulfonyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c1-14-6-2-3-9-17(14)13-21(19,20)18-11-10-15-7-4-5-8-16(15)12-18/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAZVTPZIZXYWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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